3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile
Description
3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile is a fluorinated heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its structure includes:
- Position 3: Amino (-NH2) group.
- Position 4: Phenyl substituent.
- Position 6: Difluoromethyl (-CF2H) group.
- Position 2: Carbonitrile (-CN) moiety.
The compound’s synthesis is inferred from analogous protocols (e.g., reactions with chloroacetonitrile or fluorinated reagents under basic conditions) . Its discontinuation in commercial catalogs suggests specialized applications or synthesis challenges . The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with fluorine’s role in improving drug-like properties .
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3S/c16-14(17)10-6-9(8-4-2-1-3-5-8)12-13(19)11(7-18)21-15(12)20-10/h1-6,14H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYJBKXIVMWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C#N)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core One common approach is the cyclization of appropriately substituted thiophenes with halogenated pyridines under high-temperature conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile has been studied for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to inhibit specific kinases involved in cancer progression is under investigation.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens, making it a candidate for developing new antibiotics.
Agricultural Applications
The compound's unique structure may also lend itself to applications in agriculture:
- Pesticide Development : Research suggests that derivatives of thieno[2,3-b]pyridine can act as effective pesticides due to their ability to disrupt the biological processes of pests.
Materials Science
In materials science, compounds like this compound are being explored for:
- Organic Electronics : Its electronic properties may be suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism by which 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-b]pyridine Derivatives
Structural and Substituent Analysis
The table below highlights key structural differences among analogs:
*Estimated based on structural formula (C14H9F2N3S).
Key Observations:
- Aromatic vs. Aliphatic Substituents : The 4-phenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to aliphatic (e.g., -Me in ) or heteroaromatic (e.g., benzofuran in ) groups.
Yields and Conditions:
| Compound | Yield | Reaction Conditions | Reference |
|---|---|---|---|
| Target | N/A | Likely similar to | |
| 6c | 73% | DMF, KOH, reflux | |
| 16 | N/A | Not explicitly reported | |
| 18 | 84% | Ethanol/piperidine, reflux |
Spectral and Physical Properties
Infrared (IR) Spectroscopy:
- Target Compound : Expected NH2 (~3300 cm⁻¹), CN (~2200 cm⁻¹), and C-F (~1100–1200 cm⁻¹) stretches.
- 6c : Shows CN (2118 cm⁻¹) and C=O (1642 cm⁻¹) .
- 18 : NH2 (3343, 3410 cm⁻¹), CN (3200 cm⁻¹), and C=N (1637 cm⁻¹) .
Melting Points:
Pharmacological and Application Insights
Biological Activity
The compound 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile (CAS Number: 828277-46-9) is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁F₂N₃OS |
| Molecular Weight | 319.33 g/mol |
| LogP | 4.863 |
| PSA | 110.24 Ų |
Structure
The structural framework of the compound includes a thieno[2,3-b]pyridine core, which is known for its potential in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . For instance, derivatives from similar thieno[2,3-b]pyridine scaffolds have shown significant activity against various cancer cell lines.
- Mechanism of Action : The compound appears to exert its effects through multiple pathways, including the inhibition of specific kinases involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that a related compound exhibited potent cytotoxicity against glioblastoma cells when used in combination with small molecule inhibitors targeting receptor tyrosine kinases and proteasome pathways .
Antimicrobial Activity
Compounds derived from the thieno[2,3-b]pyridine structure have also been investigated for their antimicrobial properties.
- In Vitro Studies : Research indicates that derivatives can significantly inhibit the growth of various bacterial strains. For example, certain complexes showed minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus .
- Comparative Analysis : The antimicrobial activity of these compounds was found to be superior compared to other classes of heterocycles tested under similar conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-b]pyridine derivatives has been explored in several studies.
- COX Inhibition : Some derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Initial findings suggest that specific analogs can effectively reduce COX activity .
Synthetic Approaches
The synthesis of This compound can be achieved through various methods:
- One-Pot Synthesis : A notable method involves a one-pot catalytic approach that simplifies the process while maintaining high yields.
- Alternative Routes : Other synthetic routes include multi-step procedures that focus on modifying existing thieno[2,3-b]pyridine derivatives to enhance biological activity.
Yield and Purity
Research indicates that optimizing reaction conditions can lead to improved yields and purity levels for this compound, making it more viable for further biological testing.
Q & A
Q. What are the common synthetic routes for 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step heterocyclic condensation reactions. A key approach involves Knoevenagel condensation followed by cyclization in the presence of catalysts like sodium hydroxide or ammonium acetate. For example, derivatives of thieno[2,3-b]pyridine-2-carbonitrile are synthesized by reacting substituted aldehydes with malononitrile under microwave-assisted conditions to reduce reaction time (from 4 hours to 20 minutes) and improve yields (75–90%) . Optimization includes solvent selection (e.g., ethanol for solubility), temperature control (80–120°C), and catalyst screening (e.g., piperidine for enhanced cyclization efficiency).
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and electronic environments. For instance, the NH group in similar compounds resonates at δ 9.69 ppm (DMSO-d), while the CN group is identified via IR at ~2215 cm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions. For example, bond angles and torsional parameters (e.g., C–C–C angles of 179.6°) validate the planar structure of the thienopyridine core .
Q. What are the primary biological applications explored for this compound?
The compound is investigated as a scaffold for antimicrobial agents. Derivatives like 3-Amino-6-(1-benzyl-1H-indol-3-yl)-4-(naphthalen-2-yl)-2,3-dihydrothieno[2,3-b]pyridine-2-carbonitrile show inhibitory activity against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL) via disruption of bacterial cell membrane integrity .
Advanced Research Questions
Q. How do substituent variations impact structure-activity relationships (SAR) in antimicrobial applications?
SAR studies reveal that:
- Electron-withdrawing groups (e.g., CF, CN) enhance antibacterial potency by increasing electrophilicity and target binding.
- Bulkier aryl groups (e.g., naphthyl) improve lipophilicity, aiding penetration through bacterial membranes .
- Substitution at the 4-phenyl position with electron-donating groups (e.g., methoxy) reduces activity due to steric hindrance .
Table 1 : Antimicrobial activity of selected derivatives
| Substituent (Position 6) | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| 1-Benzyl-1H-indol-3-yl | 4 µg/mL | 8 µg/mL |
| 1-Benzoyl-1H-indol-3-yl | 8 µg/mL | 16 µg/mL |
| 4-Bromophenyl | 16 µg/mL | 32 µg/mL |
| Data sourced from . |
Q. What computational strategies are employed to predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions with enzymes like DNA gyrase. Docking scores (e.g., −9.2 kcal/mol) correlate with experimental MIC values, highlighting hydrogen bonding between the NH group and Asp73 residue of the enzyme .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR spectra often arise from solvent effects or protonation states. For example:
- NH chemical shifts vary between DMSO-d (δ 9.69 ppm) and CDCl (δ 5.2 ppm) due to hydrogen bonding differences .
- IR absorption for CN groups ranges from 2200–2215 cm depending on conjugation with adjacent substituents . Cross-validation using high-resolution mass spectrometry (HRMS) and single-crystal XRD is recommended to confirm assignments .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include:
- Byproduct formation : Impurities like uncyclized intermediates require column chromatography (silica gel, hexane/ethyl acetate) for removal .
- Moisture sensitivity : The difluoromethyl group is prone to hydrolysis, necessitating anhydrous conditions (<10 ppm HO) .
- Yield optimization : Microwave-assisted synthesis improves reproducibility (yield ±2% variance) compared to traditional thermal methods .
Methodological Recommendations
- Crystallography : Use SHELXL for refining high-resolution data to resolve disorder in the phenyl ring .
- Spectroscopy : Combine 2D NMR (COSY, HSQC) with DFT-predicted chemical shifts for ambiguous signals .
- Biological Assays : Pair MIC determinations with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
